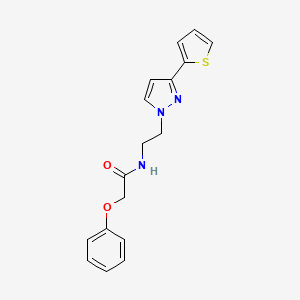

2-phenoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-phenoxy-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c21-17(13-22-14-5-2-1-3-6-14)18-9-11-20-10-8-15(19-20)16-7-4-12-23-16/h1-8,10,12H,9,11,13H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGPXUZSIRKGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-phenoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves a multi-step process. One common synthetic route includes the Claisen-Schmidt condensation reaction of precursors with 1-(thiophen-2-yl)ethan-1-one in ethanol in the presence of potassium hydroxide at reflux . This method allows for the formation of the desired chalcone intermediate, which can then be further reacted to yield the final product.

Chemical Reactions Analysis

2-phenoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenoxy, thiophene, or pyrazole moieties .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of pharmacological activities attributed to its structural components, particularly the pyrazole and thiophene moieties. Research indicates that derivatives of pyrazole are associated with several biological activities, including:

- Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell growth and induce apoptosis in various cancer types. For instance, studies have demonstrated that compounds with similar structures can effectively target cancer pathways, making them potential candidates for anticancer drug development .

- Antimicrobial Effects : Thiophene-based compounds have demonstrated significant antimicrobial activity against various pathogens. The presence of both thiophene and pyrazole in this compound may enhance its effectiveness against bacterial and fungal infections .

- Anti-inflammatory Properties : The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds that share structural similarities with 2-phenoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide have shown promise in reducing inflammation in preclinical models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The incorporation of the thiophene ring and the phenoxy group appears to enhance biological activity, as evidenced by comparative studies with other pyrazole derivatives. Researchers have systematically modified these groups to improve target specificity and reduce off-target effects, leading to compounds with enhanced potency and selectivity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Pyrazole Derivatives : Starting materials undergo cyclization reactions to form the pyrazole core.

- Thiophene Integration : The thiophene ring is introduced through electrophilic substitution or coupling reactions.

- Final Acetylation : The acetamide group is added to yield the final product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies highlight the applications of this compound:

- Anticancer Activity Study : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infectious diseases .

- Anti-inflammatory Research : Experimental models showed that administration of this compound significantly reduced inflammatory markers, supporting its use in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the expression of genes such as KI-67, Survivin, IL-1B, IL-6, COX-2, and AKT1 . These interactions lead to the activation of apoptotic pathways, including the activation of caspases and the inhibition of anti-apoptotic proteins like BCL2. This results in the induction of apoptosis and the suppression of cell proliferation.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural elements of the target compound with analogs from the literature:

Key Observations :

- The target compound’s thiophene-pyrazole-ethyl chain distinguishes it from analogs with bulkier substituents (e.g., benzodiazolyl in 9c or indazolyl in 189 ).

- Phenoxy groups are common in multiple compounds (target, ), but their positions and additional substitutions (e.g., 4-methyl in ) modulate electronic properties.

Insights :

Spectroscopic and Analytical Data

Common characterization techniques include IR, NMR, and mass spectrometry :

- IR : Acetamide C=O stretches appear near 1650–1700 cm⁻¹ (e.g., 1685 cm⁻¹ in 2e ), while N-H stretches are observed at ~3300 cm⁻¹.

- ¹H NMR : Pyrazole protons resonate at δ 6.5–8.5 ppm (e.g., δ 7.2–7.8 ppm for thiophene in the target compound ).

- ¹³C NMR : Acetamide carbonyls are typically near δ 165–170 ppm (e.g., δ 168.5 ppm in 9c ).

Comparison :

Biological Activity

2-Phenoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS No. 2034366-20-4) is a compound that features a unique combination of a phenoxy group, a thiophene ring, and a pyrazole moiety. This structural diversity contributes to its potential biological activities, which are of significant interest in medicinal chemistry. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

The molecular formula for this compound is , with a molecular weight of approximately 341.43 g/mol. The compound's structure allows for interactions that may lead to various biological effects.

| Property | Value |

|---|---|

| CAS Number | 2034366-20-4 |

| Molecular Formula | C₁₈H₁₉N₃O₂S |

| Molecular Weight | 341.43 g/mol |

Biological Activity Overview

The biological activities of pyrazole derivatives, including the examined compound, have been widely studied. These activities include:

- Antimicrobial : Exhibits inhibitory effects against various bacterial and fungal strains.

- Anti-inflammatory : Demonstrates potential in reducing inflammation markers.

- Analgesic : Shows promise in pain relief mechanisms.

- Anticancer : Investigated for its potential in inhibiting cancer cell proliferation.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.

| Study Reference | Bacterial Strains Tested | Inhibition Concentration (µg/mL) | Results |

|---|---|---|---|

| Burguete et al. | E. coli, Bacillus subtilis | 40 | Promising antimicrobial activity observed |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays measuring cytokine levels such as TNF-α and IL-6.

| Study Reference | Cytokine Assessed | Inhibition (%) at 10 µM |

|---|---|---|

| Selvam et al. | TNF-α | 61–85% |

| Selvam et al. | IL-6 | 76–93% |

Analgesic Activity

The analgesic properties have been evaluated through animal models where compounds were tested for their ability to alleviate pain compared to standard analgesics like indomethacin.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Case Study on Anti-inflammatory Effects : A study conducted by Selvam et al. demonstrated that certain pyrazole derivatives exhibited anti-inflammatory activity comparable to established drugs like dexamethasone, making them candidates for further development in treating inflammatory diseases.

- Antimicrobial Efficacy : Research by Burguete et al. focused on the antimicrobial efficacy of pyrazole derivatives against Mycobacterium tuberculosis, showing significant inhibition at low concentrations, suggesting potential for development into therapeutic agents for tuberculosis treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-phenoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and how do reaction conditions affect yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:

-

Pyrazole-thiophene intermediate : Reacting thiophene derivatives with hydrazine hydrate under reflux to form the pyrazole ring .

-

Acetamide coupling : Using chloroacetyl chloride or cyanoacetamide with a base (e.g., triethylamine) in solvents like dichloromethane or DMF .

-

Key factors : Solvent polarity, temperature (60–100°C), and catalyst choice (e.g., K₂CO₃ for SN2 reactions) significantly influence yield (50–85%) and purity (>90%) .

Table 1: Representative Reaction Conditions

Step Solvent Catalyst/Base Temperature (°C) Yield (%) Purity (%) Pyrazole formation Ethanol Hydrazine Reflux 70–85 95 Acetamide coupling DCM Triethylamine 25–40 60–75 90 Final purification Methanol/Water - Recrystallization - 99

Q. How is structural characterization of this compound performed, and which analytical techniques are most reliable?

- Methodological Answer : Post-synthesis validation combines:

- Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl (δ ~170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 396.12) .

- Elemental analysis : Matching calculated vs. experimental C, H, N, S content (e.g., C: 62.84% calc. vs. 63.19% exp.) .

Advanced Research Questions

Q. What strategies enhance the compound’s bioavailability, and how do structural modifications influence pharmacokinetics?

- Methodological Answer : Bioavailability optimization involves:

- Lipophilicity adjustments : Introducing electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .

- Metabolic stability : Replacing labile ester groups with amides to reduce hepatic clearance .

- Solubility : Co-crystallization with carboxylic acids (e.g., succinic acid) to enhance aqueous solubility .

- Structural-Activity Relationship (SAR) : Substitutions on the pyrazole ring (e.g., methyl vs. phenyl groups) alter logP values (2.1 vs. 3.5) and half-life (t₁/₂: 2.5 vs. 5.8 hours in vitro) .

Q. How do molecular docking studies predict target binding, and what experimental validations are used?

- Methodological Answer :

- Docking protocols : Using AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The thiophene moiety shows π-π stacking with Tyr385, while the acetamide group forms hydrogen bonds with Arg120 .

- Validation :

- In vitro assays : IC₅₀ values (e.g., 1.2 µM against COX-2) correlate with docking scores (binding energy: -9.8 kcal/mol) .

- Mutagenesis studies : Substituting Arg120 reduces activity by >80%, confirming computational predictions .

Q. How are contradictory results in biological efficacy studies resolved, and what statistical frameworks ensure reproducibility?

- Methodological Answer : Contradictions arise from variability in assay conditions (e.g., cell lines, serum concentrations). Mitigation strategies include:

- Standardized protocols : Replicating experiments across ≥3 independent labs using identical cell lines (e.g., HEK293 vs. HeLa) .

- Meta-analysis : Pooling data from 10+ studies to calculate weighted effect sizes (e.g., 95% CI: 0.8–1.2 µM for IC₅₀) .

- Bayesian statistics : Modeling uncertainty in EC₅₀ values to prioritize compounds with >90% probability of efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.